An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS No. 755-73-7) is a fluorinated ester that holds significant interest in various scientific domains due to the unique properties conferred by its fluorine content. The presence of multiple fluorine atoms on the propionate backbone dramatically influences the molecule's electronic and steric characteristics, enhancing its chemical stability and modifying its reactivity in comparison to its non-fluorinated analogs.[1] This guide provides a comprehensive overview of the core physicochemical properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, offering field-proven insights and detailed experimental methodologies for its characterization. It is intended to be a valuable resource for researchers in organic synthesis, materials science, and pharmaceutical development who may utilize this compound as a specialty reagent, a building block for advanced materials, or in pharmacokinetic studies.[1]
Core Physicochemical Properties
The fundamental physicochemical properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate are summarized in the table below. These parameters are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₆F₄O₃ | [2][3][4][5] |
| Molecular Weight | 190.09 g/mol | [1][2][3][4] |
| CAS Number | 755-73-7 | [2][3][4][5][6] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 159 °C at 760 mmHg | [3][4] |
| Density | 1.331 g/cm³ | [3][4][5] |
| Refractive Index | 1.3327 | [3] |
| Flash Point | 48 °C | [3][4] |
| Vapor Pressure | 2.7 ± 0.3 mmHg at 25°C | [7] |
Spectroscopic Characterization
While publicly available spectra for Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate are limited, its structure allows for predictable spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Two sharp singlets are expected. The methyl protons of the ester group (-COOCH₃) would likely appear around 3.8-4.0 ppm, while the methoxy protons (-OCH₃) attached to the fluorinated carbon would be shifted slightly, possibly in the same region. Integration of these peaks should yield a 1:1 ratio.
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¹³C NMR: The spectrum would be characterized by the carbonyl carbon of the ester at the downfield end (~160-170 ppm). The carbons attached to fluorine atoms will show complex splitting patterns due to C-F coupling. The two methyl carbons will appear in the upfield region (~50-60 ppm).
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¹⁹F NMR: This is a powerful technique for characterizing this molecule. Two distinct signals corresponding to the two -CF₂- groups are expected. The fluorine atoms on the carbon adjacent to the methoxy group will have a different chemical shift from those adjacent to the carbonyl group, and both will show coupling to each other.[1]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong, characteristic absorption band for the ester carbonyl (C=O) stretch at approximately 1740 cm⁻¹.[1] Additionally, strong bands in the region of 1100–1250 cm⁻¹ will be indicative of the C-F stretching vibrations.[1]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight of 190.09 g/mol .[1] The electron ionization mass spectrum would likely show a molecular ion peak (M⁺) at m/z 190, although it may be weak. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59).
Solubility Profile
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Polar Aprotic Solvents: Expected to be soluble in solvents like acetonitrile, acetone, ethyl acetate, and tetrahydrofuran (THF). Its use in HPLC with an acetonitrile/water mobile phase confirms its solubility in acetonitrile.
-
Polar Protic Solvents: Likely to have some solubility in alcohols such as ethanol and methanol. Its miscibility with water is expected to be limited due to the hydrophobic nature of the fluorinated alkyl chain.
-
Nonpolar Solvents: Expected to have limited solubility in nonpolar solvents such as hexanes and toluene.
Reactivity and Stability
Chemical Stability
As a fluorinated compound, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate exhibits enhanced chemical stability, making it suitable for applications requiring durable materials.[1] It should be stored under an inert atmosphere, such as nitrogen, in a tightly sealed container to prevent hydrolysis.[4]
Reactivity
-
Hydrolysis: Like most esters, it can undergo hydrolysis to the corresponding carboxylic acid and methanol under acidic or basic conditions. The electron-withdrawing effect of the fluorine atoms likely increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by hydroxide in basic hydrolysis.
-
Nucleophilic Acyl Substitution: The ester can react with other nucleophiles, such as amines to form amides, or undergo transesterification with other alcohols in the presence of a suitable catalyst. The fluorine substituents can influence the reaction rates, often requiring stronger nucleophiles or catalysts.[1]
Experimental Methodologies
The following are step-by-step protocols for the determination of key physicochemical properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.
Diagram of Boiling Point Determination Workflow
Caption: Workflow for Density Measurement using a Digital Density Meter.
Protocol:
-
Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and degassed, deionized water as standards.
-
Sample Injection: Inject the Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate sample into the instrument's measurement cell using a syringe, ensuring no air bubbles are introduced.
-
Measurement: Allow the sample to equilibrate to the desired temperature within the instrument. The instrument will measure the oscillation frequency of a U-tube containing the sample and calculate the density.
-
Data Recording: Record the density value displayed by the instrument.
-
Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it with a stream of air before the next measurement.
Refractive Index Measurement (Abbe Refractometer)
This is a standard technique for determining the refractive index of a liquid, which is a useful indicator of purity.
Diagram of Refractive Index Measurement Workflow
Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.
Protocol:
-
Instrument Preparation: Turn on the refractometer's light source and ensure the prisms are clean. Calibrate the instrument using a standard with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate onto the surface of the measuring prism.
-
Measurement: Close the prism assembly. Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus and centered on the crosshairs.
-
Data Recording: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.
-
Cleaning: Clean the prism surfaces immediately after the measurement using a soft lens tissue and an appropriate solvent like ethanol or acetone.
Safety and Handling
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is classified as a flammable liquid and vapor (H226). [2]It is also reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [4]Therefore, appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and other ignition sources.
Conclusion
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is a specialty chemical with a unique set of physicochemical properties derived from its fluorinated structure. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. A thorough understanding of these properties is essential for its safe and effective use in research and development. While some experimental data, particularly comprehensive spectroscopic and solubility profiles, are not widely published, the information and protocols provided herein offer a solid foundation for scientists and researchers working with this compound.
References
-
SIELC Technologies. (2018, February 16). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Retrieved from [Link]
-
Chemsrc. (2025, August 25). Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate. Retrieved from [Link]
Sources
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- 3. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 [chemicalbook.com]
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